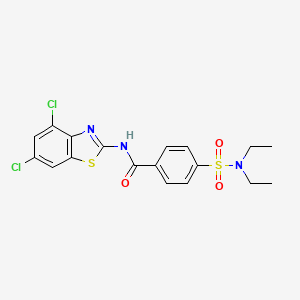![molecular formula C18H13ClN2O2S B6579305 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine CAS No. 922853-89-2](/img/structure/B6579305.png)
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine, or 3-BMP for short, is an organic compound with a wide range of applications in scientific research. It is a member of the benzodioxole family and is commonly used in drug development, organic synthesis, and biochemistry. 3-BMP is a versatile compound that has been used in a variety of experiments, from investigating the mechanism of action of drugs to studying the effects of environmental toxins.
科学研究应用
3-BMP has a wide range of applications in scientific research. It has been used in drug development to investigate the mechanism of action of drugs, as well as in organic synthesis to create novel molecules. Additionally, 3-BMP has been used in biochemistry to study the effects of environmental toxins and to investigate the effects of different molecules on biological systems. 3-BMP has also been used in drug discovery, as it can be used to identify new compounds that may have beneficial effects on the human body.
作用机制
The mechanism of action of 3-BMP is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, 3-BMP is thought to bind to the G-protein-coupled receptors, which are involved in a variety of physiological processes, such as the regulation of blood pressure, the regulation of cell growth, and the regulation of neurotransmission. Additionally, 3-BMP has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMP are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, 3-BMP has been shown to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. Additionally, 3-BMP has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 3-BMP has been shown to have an anti-diabetic effect, as it has been shown to reduce blood glucose levels and improve insulin sensitivity.
实验室实验的优点和局限性
The use of 3-BMP in lab experiments has several advantages. First, it is a relatively inexpensive compound that is widely available, making it easy to obtain for most experiments. Second, it is a versatile compound that can be used in a variety of experiments, from drug development to organic synthesis. Finally, it is a relatively safe compound that has been used in a wide range of experiments without any significant side effects.
However, 3-BMP also has some limitations for lab experiments. First, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound. Second, it is not very soluble in water, so it may not be suitable for experiments that require the compound to be dissolved in aqueous solutions. Finally, it is not very stable, so it may not be suitable for experiments that require the compound to be stored for long periods of time.
未来方向
The potential future directions for 3-BMP are vast, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs that are based on the structure of 3-BMP. Additionally, 3-BMP could be used in the development of new compounds for organic synthesis, as well as in the development of compounds that can be used to study the effects of environmental toxins. Finally, 3-BMP could be used in the development of compounds that can be used to investigate the biochemical and physiological effects of different molecules on the human body.
合成方法
3-BMP can be synthesized in a variety of ways, but the most common method is the reaction of 2-chlorophenylmethylsulfanyl pyridazine with 1,3-benzodioxole. This reaction is carried out in a two-step process, first by combining the two reactants in a solvent, and then by heating the mixture to a temperature of approximately 100°C. The reaction can also be performed in the presence of a catalyst, such as pyridine, to increase the rate of reaction. The resulting product is a white to off-white powder, which can then be purified by recrystallization.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-chlorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFLZSNLGYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chlorobenzyl)thio)pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

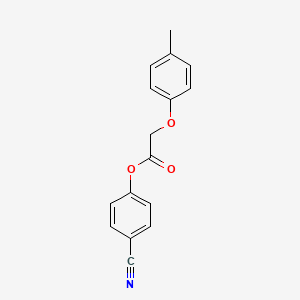
![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
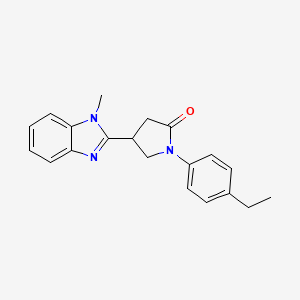
![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)
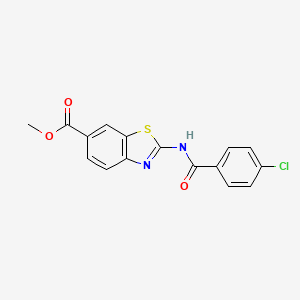
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
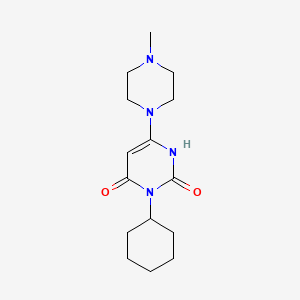

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)
![2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6579319.png)
